Tris(1-phenylbutane-1,3-dionato-O,O')iron

Thermal Stability Molecular Precursors TGA Analysis

Tris(1-phenylbutane-1,3-dionato-O,O')iron (CAS 14323-17-2), most commonly known as tris(benzoylacetonato)iron(III) or Fe(bzac)₃, is a homoleptic iron(III) β-diketonate coordination complex. The Fe³⁺ center is chelated by three bidentate 1-phenylbutane-1,3-dionate (benzoylacetonate) ligands in a distorted octahedral geometry.

Molecular Formula C30H27FeO6
Molecular Weight 539.4 g/mol
CAS No. 14323-17-2
Cat. No. B076995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(1-phenylbutane-1,3-dionato-O,O')iron
CAS14323-17-2
Molecular FormulaC30H27FeO6
Molecular Weight539.4 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Fe+3]
InChIInChI=1S/3C10H9O2.Fe/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7H,1H3;/q3*-1;+3
InChIKeyWOFSWEPTXBQWMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(1-phenylbutane-1,3-dionato)iron (CAS 14323-17-2): A Thermally Tuned Iron(III) Beta-Diketonate for Precision Materials Synthesis


Tris(1-phenylbutane-1,3-dionato-O,O')iron (CAS 14323-17-2), most commonly known as tris(benzoylacetonato)iron(III) or Fe(bzac)₃, is a homoleptic iron(III) β-diketonate coordination complex. The Fe³⁺ center is chelated by three bidentate 1-phenylbutane-1,3-dionate (benzoylacetonate) ligands in a distorted octahedral geometry. The compound crystallizes as the *mer*-isomer in the solid state, a structural feature confirmed by single-crystal X-ray diffraction [2]. Fe(bzac)₃ belongs to the broader class of metal β-diketonates, which serve as volatile molecular precursors for chemical vapor deposition (CVD), non-hydrolytic sol-gel syntheses of mixed-metal oxide nanomaterials, and as homogeneous catalyst precursors [1][2].

Why Fe(acac)₃ Cannot Substitute Fe(bzac)₃: The Critical Role of Phenyl Substitution on Thermal and Electronic Stability


Directly substituting the common iron(III) acetylacetonate (Fe(acac)₃) with Fe(bzac)₃ in synthetic protocols is not chemically neutral. Replacing the methyl group with a phenyl substituent on the β-diketonate backbone significantly alters the complex's thermal decomposition pathway and electronic structure. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal that the onset of thermal decomposition for Fe(bzac)₃ is shifted to a substantially higher temperature compared to the decomposition point of Fe(acac)₃ [1]. Furthermore, the phenyl group's electron-withdrawing and resonance effects modulate the electron density at the metal center, which directly impacts the reactivity of the complex in ligand substitution and redox processes [2]. These differences preclude simple molar substitution in processes where thermal decomposition synchronicity and electronic properties are critical.

Quantifying the Advantage: A Comparator-Based Evidence Guide for Tris(1-phenylbutane-1,3-dionato)iron Procurement


Superior Thermal Stability and Higher Onset Decomposition Temperature Compared to Fe(acac)₃

Fe(bzac)₃ demonstrates significantly higher thermal stability than its acetylacetonate analog. The onset temperature of thermal decomposition for Fe(bzac)₃ is measured at 221 °C via TGA, whereas Fe(acac)₃ is reported to decompose at its melting point of 180-182 °C [1][2]. This represents an approximate increase of 40 °C in the temperature threshold before decomposition begins.

Thermal Stability Molecular Precursors TGA Analysis

Unique Solid-State Molecular Geometry: Isolated as the Mer-Isomer with Defined Orbital Ordering

The crystal structure of Fe(bzac)₃ is the first reported for a tris(benzoylacetonato)metal(III) complex [1]. It exclusively crystallizes as the *mer*-isomer, in contrast to Fe(acac)₃ which can exhibit polymorphism. Density Functional Theory (DFT) calculations further define its electronic configuration as dxy < dyz ≈ dxz < dz² ≈ dx²-y², providing a benchmark for computational modeling of high-spin d⁵ iron(III) complexes [1].

X-ray Crystallography DFT Calculations Electronic Structure

Thermal Decomposition Synchronicity with Mn(bzac)₂ for High-Quality MnFe₂O₄ Nanocrystals

Ligand engineering with benzoylacetonate brings the onset thermal decomposition temperatures of the iron and manganese precursors to within 15 °C of each other. Specifically, the onset for Fe(bzac)₃ (221 °C) and Mn(bzac)₂ (231 °C, reported in the same study) are closely matched [1]. This synchronicity is a prerequisite for the non-hydrolytic synthesis of monodisperse MnFe₂O₄ spinel nanocrystals with a size distribution of less than 5% [1].

Nanocrystal Synthesis Ferrite Materials Thermal Precursors

Differentiated Reactivity in Halogenation Reactions Leading to Distinct Product Profiles

A head-to-head study on the halogenation of tris(β-diketonato)iron(III) complexes demonstrates that Fe(bzac)₃ and Fe(acac)₃ yield halogenated products with markedly different melting points and spectral characteristics. For example, the dichlorinated product Fe(acac)Cl₂ melts at 130 °C, whereas the analogous Fe(bzac)Cl₂ decomposes at 85 °C [1]. This indicates a significant difference in the stability and intermolecular forces of the resultant complexes, driven by the phenyl substitution on the parent ligand.

Halogenation Synthetic Chemistry Ligand Reactivity

Enhanced Chelate Stability from Phenyl Substitution in Mixed Solvent Systems

Potentiometric determination of formation constants in a 75% ethanol/water solvent system shows that replacing a methyl group with a phenyl group (i.e., moving from acetylacetone to benzoylacetone) results in a small but consistent increase in the stability constants of both Fe(II) and Fe(III) chelates [1]. This class-level property of benzoylacetonate ligands translates directly to the tris-complex Fe(bzac)₃, indicating superior thermodynamic stability in solution compared to its acac analog.

Stability Constants Solution Thermodynamics Ligand Design

Application-Driven Procurement Guide: Scenarios Where Tris(1-phenylbutane-1,3-dionato)iron is the Superior Choice


Synthesis of Monodisperse Mixed-Metal Oxide (MnFe₂O₄) Nanocrystals

Fe(bzac)₃ is the proven precursor of choice for the non-hydrolytic synthesis of monodisperse MnFe₂O₄ spinel nanocrystals. Its onset decomposition temperature is tuned to be within 15 °C of the Mn(bzac)₂ precursor, a critical requirement for achieving synchronous decomposition and uniform product formation [1]. This thermal synchronicity enables precise control over nanocrystal size (tunable from 3 to 12 nm) and a narrow size distribution (<5%), which are fundamental for applications in magnetic resonance imaging (MRI) contrast agents and magnetic hyperthermia [1].

High-Temperature CVD/ALD Precursor for Iron-Containing Thin Films

With a melting point of 216 °C and a decomposition onset at 221 °C, Fe(bzac)₃ offers a significantly wider thermal processing window than Fe(acac)₃, which decomposes below 182 °C [1][2]. This higher thermal budget is a critical advantage in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes where premature precursor decomposition in the delivery lines would lead to clogging and inconsistent film stoichiometry. Its well-defined *mer*-isomer structure also supports predictable vaporization characteristics [3].

Synthetic Chemistry Requiring Robust, Non-Labile Iron(III) Complexes

For applications involving ligand exchange, electrophilic substitution, or catalysis in protic media, Fe(bzac)₃ provides a more robust platform than Fe(acac)₃. Its superior chelate stability, inferred from the higher formation constants of benzoylacetonate Fe(III) complexes [4], makes it less prone to hydrolysis and ligand scrambling. Furthermore, its reactivity in halogenation is distinct and can be harnessed to create a library of tetra- and penta-coordinated iron(III) species with diverse magnetic and electronic properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(1-phenylbutane-1,3-dionato-O,O')iron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.